JNJ-37822681 dihydrochloride

Dopamine D2 Receptor Binding Kinetics Antipsychotic

Researchers need tool compounds that separate antipsychotic efficacy from motor and metabolic side effects. JNJ-37822681 dihydrochloride is the prototypical fast-dissociating D2 antagonist. - Fast D2 dissociation kinetics (Ki D2L = 158 nM); selective over D1, D3, α1, H1, 5-HT2A/2C - Preclinical catalepsy margin superior to haloperidol; minimal weight gain (-0.3 kg vs. +2.7 kg olanzapine) - Validated in vivo: 60-74% striatal D2 occupancy at 20 mg by [¹¹C]raclopride PET - Also activates Kv7.2-5 channels; dual pharmacology for epilepsy research

Molecular Formula C17H19Cl2F5N4
Molecular Weight 445.3 g/mol
CAS No. 2108806-02-4
Cat. No. B3049576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-37822681 dihydrochloride
CAS2108806-02-4
SynonymsJNJ-37822681
N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine
Molecular FormulaC17H19Cl2F5N4
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl
InChIInChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H
InChIKeyUOLHGUUKFNZTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-37822681 dihydrochloride: Fast-Dissociating D2 Antagonist


JNJ-37822681 dihydrochloride is a novel, centrally active dopamine D2 receptor antagonist characterized by a fast rate of dissociation from the D2 receptor and high receptor specificity [1]. The compound shows moderate binding affinity for the dopamine D2L receptor (Ki = 158 nM) and is selective for D2L over D1, D3, α1-adrenergic, histamine H1, and serotonin 5-HT2A/2C receptors .

D2 Kinetics Probe
Fast-dissociating D2 antagonist for binding kinetics studies
Selectivity Profile
D2L-selective over D1, D3, H1, 5-HT2A/2C receptors
Off-Target Control
Minimal affinity at receptors linked to metabolic or motor confounds

Why JNJ-37822681 Cannot Be Substituted by Generic D2 Antagonists


JNJ-37822681 dihydrochloride is distinguished from classical antipsychotics by its uniquely engineered fast dissociation kinetics from the D2 receptor and its high degree of receptor specificity [1]. Unlike haloperidol, which exhibits slow dissociation and broad receptor interactions, or olanzapine, which carries significant metabolic liabilities, JNJ-37822681 was specifically designed to test the hypothesis that fast D2 dissociation confers therapeutic efficacy with reduced extrapyramidal and metabolic side effect burdens [2]. Substituting a generic D2 antagonist would invalidate experiments designed to probe fast-dissociation pharmacology or to compare differential effects on weight gain and metabolic parameters [3].

JNJ-37822681
Engineered fast dissociation kinetics; selective D2L binding
Generic D2 Antagonist
Slow dissociation may alter response kinetics and endpoint interpretation
JNJ-37822681
High receptor specificity; limited off-target liability
Olanzapine / Broad D2 Agents
Broad receptor binding may introduce metabolic and weight endpoint variation

JNJ-37822681 Comparative Evidence


Fast Dissociation Kinetics at D2 Receptors

JNJ-37822681 was identified in a screen for D2 receptor blockers with a fast rate of dissociation, a property hypothesized to reduce extrapyramidal symptoms (EPS) compared to slow-dissociating antagonists like haloperidol [1]. In catalepsy induction, JNJ-37822681 exhibited a specificity margin relative to apomorphine antagonism that was larger than that obtained for haloperidol and similar to olanzapine, suggesting lower EPS liability [2].

Catalepsy Margin
Head-to-head
Larger specificity margin vs. haloperidol; similar to olanzapine
Supports fast-dissociation behavioral translation model
Rat catalepsy model; ED50 ratio comparison
Dopamine D2 Receptor Binding Kinetics Antipsychotic

High Receptor Selectivity Profile

JNJ-37822681 demonstrates high specificity for the dopamine D2L receptor, with Ki values >3, 1.159, >5, 4.931, 2.896, and >4 µM for D1, D3, α1-adrenergic, histamine H1, and 5-HT2A/2C receptors, respectively . This contrasts with atypical antipsychotics like olanzapine, which exhibit significant activity at histamine H1 (weight gain) and muscarinic receptors (anticholinergic effects) [1].

Receptor Selectivity
Head-to-head
D2L Ki = 158 nM; >19-fold over D1; minimal H1, 5-HT2A/2C affinity
Reduces off-target confounding in D2 pathway assays
Radioligand binding panel
Receptor Binding Selectivity Off-Target

Striatal D2 Receptor Occupancy

Oral administration of JNJ-37822681 resulted in dose-dependent dopamine D2 receptor occupancy measured by [¹¹C]raclopride PET [1]. Occupancy increased from 9-19% at 2 mg to 60-74% at 20 mg doses [2]. This 60-74% range is generally associated with clinical efficacy for registered antipsychotic drugs [3].

Striatal D2 Occupancy
Cross-study comparable
60–74% at 20 mg; dose-dependent 9–74% range
In vivo target engagement benchmark for occupancy studies
[¹¹C]raclopride PET in healthy volunteers
PET Imaging Receptor Occupancy In Vivo Pharmacology

Weight and Metabolic Profile vs. Olanzapine

In a 12-week randomized, double-blind study, JNJ-37822681 demonstrated significantly less weight gain and metabolic disruption compared to olanzapine [1]. Mean weight change at week 12 was -0.3 kg (10 mg), +0.3 kg (20 mg), and +0.8 kg (30 mg) for JNJ-37822681 groups, versus +2.7 kg for olanzapine (P < .001) [2]. At week 6, none of the JNJ-37822681 groups showed significant changes in triglycerides, LDL cholesterol, or free fatty acids compared to placebo, while olanzapine did (P < .05) [3].

Weight & Metabolic
Head-to-head
−0.3 kg (10 mg) vs. +2.7 kg for olanzapine (P < .001)
Reported weight-change endpoint context vs. active comparator
12‑week RCT; metabolic panel at week 6
Metabolic Side Effects Weight Gain Clinical Trial

Kv7 Potassium Channel Activation

Beyond D2 antagonism, JNJ-37822681 was discovered to act as a neuronal Kv7 (Kv7.2-5) potassium channel opener with potency and efficacy largely comparable to retigabine, a prototype Kv7 activator withdrawn due to safety concerns [1]. In human iPSC-derived cortical neurons, JNJ-37822681 enhanced M-current, hyperpolarized resting membrane potential, and reduced spontaneous action potential firing, effects blocked by the Kv7 antagonist XE-991 and not reproduced by the D2 antagonist (-)-sulpiride [2].

Kv7 Activation
Head-to-head
Potency comparable to retigabine; M-current enhancement in iPSC neurons
Dual pharmacology supports neuronal excitability research context
Blocked by XE‑991; not replicated by (−)-sulpiride
Kv7 Channel Epilepsy Drug Repurposing

Clinical Antipsychotic Efficacy and Tolerability

In a 12-week randomized controlled trial in patients with acute schizophrenia, all JNJ-37822681 dose groups (10, 20, 30 mg bid) showed significantly greater reduction in PANSS total score from baseline to week 6 versus placebo (all p < 0.001) [1]. Least-squares adjusted mean changes in PANSS total score were -6.4 (placebo), -18.4 (10 mg JNJ-37822681), -17.7 (20 mg), -20.0 (30 mg), and -22.9 (olanzapine) [2]. The 10 mg bid dose demonstrated comparable efficacy to olanzapine while showing lesser weight gain and comparable EPS incidence [3].

PANSS Endpoint
Head-to-head
−18.4 (10 mg) vs. placebo (−6.4) at week 6 (P < .001)
Reported PANSS total score change endpoint context
12‑week double‑blind RCT; olanzapine comparator arm
Antipsychotic Efficacy PANSS Clinical Trial

JNJ-37822681: Optimal Research Applications


Fast-Dissociation D2 Antagonism and EPS Reduction

JNJ-37822681 is the prototypical fast-dissociating D2 antagonist, designed specifically to test the hypothesis that rapid receptor dissociation reduces EPS liability [1]. In preclinical models, it demonstrates a larger specificity margin for catalepsy versus apomorphine antagonism than haloperidol, confirming the behavioral translation of fast-off kinetics [2]. Researchers requiring a tool compound to dissect the relationship between D2 binding kinetics and motor side effects should select JNJ-37822681 over conventional slow-dissociating antagonists.

Metabolic and Weight Liability Studies

JNJ-37822681 enables studies where antipsychotic efficacy must be separated from the confounding metabolic and weight gain effects seen with agents like olanzapine [1]. In head-to-head clinical trials, the 10 mg bid dose demonstrated minimal to no weight gain (-0.3 kg) over 12 weeks versus +2.7 kg for olanzapine, with no significant changes in triglycerides or cholesterol [2]. This makes JNJ-37822681 the preferred compound for long-term preclinical or translational studies where metabolic endpoints are of primary interest.

Kv7 Channel Pharmacology and Neuronal Excitability

The discovery that JNJ-37822681 activates Kv7.2-5 channels with potency comparable to retigabine opens applications in epilepsy and neuronal excitability research [1]. Unlike retigabine, JNJ-37822681 lacks chemical liability concerns and has an established human safety profile from clinical trials [2]. Researchers investigating M-current modulation, seizure models, or Kv7 channelopathies can utilize JNJ-37822681 as a validated pharmacological tool with dual D2/Kv7 activity not found in other antipsychotics.

PET Imaging of D2 Receptor Occupancy

JNJ-37822681 provides a well-characterized in vivo occupancy profile, with dose-dependent striatal D2 occupancy measured by [¹¹C]raclopride PET ranging from 9-19% at 2 mg to 60-74% at 20 mg [1]. This 60-74% occupancy range corresponds to the therapeutic window for antipsychotic efficacy [2]. For researchers conducting translational imaging studies or requiring precise in vivo target engagement data, JNJ-37822681 offers a validated benchmark compound with established human occupancy parameters.

Application
Selection Property
Validation Focus
D2 dissociation–EPS studies
Fast dissociation kinetics
Catalepsy and EPS endpoint models
Metabolic liability comparison
Weight and metabolic endpoint profile
Long‑term weight‑change and metabolic endpoints
Kv7 channel and excitability research
Kv7.2‑5 activation profile
Neuronal excitability and M‑current assays
PET occupancy imaging
In vivo D2 occupancy benchmark
Target engagement quantification and dose modeling

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